molecular formula C16H23N5O2S B2729779 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide CAS No. 1207053-27-7

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2729779
CAS No.: 1207053-27-7
M. Wt: 349.45
InChI Key: BWNGNHBJDNRVEJ-UHFFFAOYSA-N
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide is a synthetic chemical scaffold designed for research applications in medicinal chemistry and kinase biology. Its molecular architecture, which incorporates a 2,6-disubstituted pyrimidine core, is characteristic of compounds that function as potent inhibitors of protein kinase activity . This structural motif is a recognized pharmacophore in drug discovery, particularly for targeting the ATP-binding pocket of various kinases involved in critical cellular signaling pathways . Researchers can utilize this compound as a key intermediate or a starting point for the design and synthesis of novel small-molecule inhibitors. Its primary research value lies in the investigation of dysregulated signaling cascades in disease models, with significant potential for probing the mechanisms of angiogenesis and oncogenic proliferation. The compound's design suggests potential as a pan-inhibitor of vascular endothelial growth factor receptors (VEGFRs) and other related receptor tyrosine kinases (RTKs), making it a valuable tool for pre-clinical studies in cancer research . Furthermore, it serves as a critical building block in heterocyclic chemistry for constructing more complex molecules aimed at modulating specific biological targets. This reagent is distributed exclusively for use in laboratory research to advance scientific understanding of cellular mechanisms and inhibitor design.

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-12-6-5-7-14(10-12)24(22,23)18-9-8-17-15-11-16(21(3)4)20-13(2)19-15/h5-7,10-11,18H,8-9H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGNHBJDNRVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 358.45 g/mol. Its structure includes a pyrimidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H22N4O2SC_{17}H_{22}N_{4}O_{2}S
Molecular Weight358.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antibacterial Activity

Research indicates that the compound exhibits notable antibacterial properties. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as yeast species like Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest that it is a potent antibacterial agent, comparable to standard antibiotics.

The mechanism by which this compound exerts its antibacterial effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.
  • Membrane Disruption : It can interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Formation of Ion-Pair Complexes : It has been observed to form ion-associate complexes with sodium tetraphenyl borate, which could play a role in its bioactivity.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various sulfonamide derivatives, including the compound . Results indicated an IC50 value of approximately 1.5 μM against S. aureus, demonstrating its potential as a lead compound for developing new antibiotics .
  • Molecular Docking Studies :
    • Computational studies have shown that this compound can effectively bind to target proteins involved in bacterial metabolism, suggesting a strong potential for further development as an antimicrobial agent .
  • Toxicity Assessment :
    • Preliminary toxicity assessments indicate that while the compound exhibits significant antibacterial activity, its safety profile needs thorough investigation through in vivo studies to evaluate potential side effects .

Potential Therapeutic Applications

Given its biological activity, this compound may have applications in:

  • Antibiotic Development : As an antibacterial agent against resistant strains.
  • Pharmaceutical Research : As a lead compound in drug discovery programs targeting bacterial infections.
  • Biochemical Research : For studying enzyme inhibition and cellular processes in microbial systems.

Comparison with Similar Compounds

Key Research Findings and Hypotheses

Kinase Inhibition : Molecular docking studies suggest the target compound binds to the ATP pocket of kinases but with lower affinity than Dasatinib due to the absence of thiazole-carboxamide interactions.

Selectivity : The 3-methylbenzenesulfonamide may reduce off-target effects compared to Dasatinib’s broad kinase inhibition.

Synthetic Accessibility : The target compound’s straightforward synthesis (e.g., SNAr reactions on pyrimidine) offers advantages over Dasatinib’s complex multi-step synthesis .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide with high purity?

  • Answer : Optimize the synthesis using stepwise coupling reactions. For example:

  • Step 1 : React 6-(dimethylamino)-2-methylpyrimidin-4-amine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.
  • Step 2 : Sulfonamide formation via reaction with 3-methylbenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base .
  • Critical parameters : Maintain temperatures below 60°C to avoid side reactions. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Reported yields range from 65–83% under controlled conditions .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

  • Answer : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Key steps:

  • Crystallization : Use slow evaporation of a saturated solution in DMSO/ethanol (1:3).
  • Data collection : At 100 K to minimize thermal motion artifacts.
  • Refinement : Use SHELXL or Olex2 software. A typical R-factor < 0.05 indicates high reliability .
  • Example : Similar pyrimidine sulfonamides show triclinic P 1 space groups with intermolecular hydrogen bonds stabilizing the lattice .

Q. What analytical techniques are essential for characterizing its physicochemical properties?

  • Answer : A combination of:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent connectivity (e.g., δ 2.35 ppm for methyl groups on the pyrimidine ring).
  • HPLC-MS : C18 column (ACN/water + 0.1% formic acid) to confirm purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 404.2) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C common for sulfonamides) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across in vitro studies be resolved?

  • Answer : Address discrepancies via:

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) with controls for solvent interference (e.g., DMSO ≤0.1%).
  • Mechanistic studies : Compare target engagement (e.g., kinase inhibition) using SPR or ITC to validate binding affinities .
  • Example : A 2021 study resolved contradictions by identifying off-target effects at high concentrations (>50 µM) .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

  • Answer : Focus on structural modifications guided by SAR:

  • Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to reduce CYP450-mediated oxidation .
  • Sulfonamide linker : Replace with a metabolically stable bioisostere (e.g., oxadiazole) while maintaining hydrogen-bonding capacity.
  • In vitro validation : Use liver microsomes (human/rat) to measure half-life (t₁/₂). A 2024 study achieved t₁/₂ > 2 hours by methylating the benzenesulfonamide moiety .

Q. How can computational models reconcile differences between predicted and experimental binding affinities?

  • Answer : Refine docking and MD simulations by:

  • Force field selection : Use AMBER or CHARMM for sulfonamide-protein interactions.
  • Solvent effects : Include explicit water molecules in the binding pocket.
  • Validation : Compare with experimental IC₅₀ values from kinase assays (e.g., EGFR inhibition). A 2022 study achieved a correlation coefficient (R²) of 0.89 by integrating free-energy perturbation (FEP) calculations .

Key Research Challenges

  • Synthetic Scalability : Multi-step synthesis requires optimization for gram-scale production (e.g., flow chemistry) .
  • Target Selectivity : Off-target effects observed in kinase panels necessitate fragment-based drug design .

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